molecular formula C19H28N4O2S B2988769 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-(tert-butyl)phenyl)sulfonyl)piperazine CAS No. 1396887-61-8

1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-(tert-butyl)phenyl)sulfonyl)piperazine

Katalognummer B2988769
CAS-Nummer: 1396887-61-8
Molekulargewicht: 376.52
InChI-Schlüssel: RAJDTWPWTKNINT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-(tert-butyl)phenyl)sulfonyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune disorders. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Computational Insights

Studies involving derivatives of piperazine, including compounds structurally similar to 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-(tert-butyl)phenyl)sulfonyl)piperazine, have emphasized the importance of crystal structure analysis and computational methods like density functional theory (DFT). These approaches provide valuable insights into the molecular properties, including electrophilic and nucleophilic sites, which can significantly influence the compound's reactivity and potential applications in designing new materials or drugs. For instance, the crystal structure studies and DFT calculations of novel piperazine derivatives highlight the intermolecular hydrogen bonding and molecular Hirshfeld surface analysis, shedding light on the nature of intermolecular contacts (Kumara et al., 2017).

Anticancer and Antimalarial Potential

Research into the anticancer activity of polyfunctional substituted 1,3-thiazoles, including those with a piperazine substituent, has demonstrated promising results. The screening performed on various cancer cell lines, such as lungs, kidneys, CNS, and breast cancer, revealed that certain compounds exhibit significant inhibitory effects, suggesting potential therapeutic applications in cancer treatment (Turov, 2020). Additionally, the structural analysis of piperazine derivatives has indicated potential anti-malarial properties, further underscoring the versatility of these compounds in addressing critical health issues (Cunico et al., 2009).

Synthetic Approaches and Chemical Properties

The synthesis of novel pyrazole carboxamide derivatives containing a piperazine moiety exemplifies the innovative approaches to creating compounds with potential biological activity. These derivatives have been determined through various spectroscopic methods, confirming their unique structures and potential as research tools or therapeutic agents (Lv et al., 2013). Similarly, the exploration of flexible bis(pyrazol-1-yl)alkane and related ligands highlights the synthetic versatility of piperazine derivatives, opening new avenues for the development of chemical probes or drugs (Potapov et al., 2007).

Antimicrobial and Enzyme Inhibition Activities

Several studies have investigated the antimicrobial properties of piperazine derivatives, revealing their potential as antibacterial and antifungal agents. Novel heterocyclic compounds containing a sulfonamido moiety have shown high activity against various bacteria and fungi, suggesting their utility in developing new antimicrobial therapies (Azab et al., 2013). Moreover, the enzyme inhibition activity, particularly against MurB enzyme involved in bacterial cell wall synthesis, further underscores the therapeutic potential of these compounds in combating resistant bacterial strains (Mekky & Sanad, 2020).

Eigenschaften

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-4-(2-pyrazol-1-ylethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2S/c1-19(2,3)17-5-7-18(8-6-17)26(24,25)23-15-12-21(13-16-23)11-14-22-10-4-9-20-22/h4-10H,11-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJDTWPWTKNINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-(tert-butyl)phenyl)sulfonyl)piperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.